N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide
Description
N-({1-[(Furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide is a synthetic compound featuring a piperidin-4-ylmethyl core substituted with a furan-2-ylmethyl group and an ethanediamide linker terminating in a 2-methoxyphenyl moiety.
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-18-7-3-2-6-17(18)22-20(25)19(24)21-13-15-8-10-23(11-9-15)14-16-5-4-12-27-16/h2-7,12,15H,8-11,13-14H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZPWYVUILDTRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl piperidine intermediate. This intermediate is then reacted with 2-methoxyphenyl oxalyl chloride under controlled conditions to form the final oxalamide product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as furan-2,3-dione derivatives from oxidation and amine derivatives from reduction.
Scientific Research Applications
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Piperidinyl Amides
Comparison with Fentanyl Derivatives
Fentanyl analogs like 4-Methoxybutyrylfentanyl () and cyclopropylfentanyl () share the 4-piperidinyl anilino pharmacophore but differ in key regions:
- Aromatic Substituents : The target compound’s 2-methoxyphenyl group contrasts with fentanyl’s N-phenyl or substituted phenyl groups. Methoxy groups can alter π-π stacking interactions with opioid receptors .
Physicochemical Properties
- Melting Points : Piperidinyl amides with polar substituents (e.g., 12f , 12g in ) exhibit melting points between 117–165°C, suggesting the target compound may similarly exist as a solid.
- Lipophilicity : The furan ring’s lower logP compared to benzyl or phenethyl groups (common in fentanyl analogs) may enhance aqueous solubility but reduce blood-brain barrier penetration .
Pharmacological Implications (Hypothetical)
However, the ethanediamide linker and furan substituent might confer distinct binding kinetics or reduced toxicity compared to analogs like W-18 (), which has high potency but severe side effects . Further studies are needed to validate these hypotheses.
Biological Activity
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperidine Intermediate : This is achieved through a Mannich reaction involving formaldehyde and a secondary amine.
- Attachment of the Furan Ring : A nucleophilic substitution reaction introduces the furan moiety.
- Amidation : The final step involves coupling with the methoxyphenyl group, often using coupling agents like EDCI.
The compound's structure can be represented by the following molecular formula:
with a molecular weight of approximately 392.5 g/mol.
This compound has been studied for its interaction with various biological targets, including sigma receptors, which are implicated in numerous neurological processes.
Sigma Receptor Binding Affinity
Research indicates that compounds similar to this compound exhibit significant binding affinities for sigma receptors. For instance, derivatives with piperidine structures have shown potent activity at sigma(1) receptors (K(i) values in nanomolar range), suggesting potential applications in treating neurological disorders .
Antiproliferative Activity
In vitro studies have demonstrated that related compounds exhibit antiproliferative effects on cancer cell lines, such as rat C6 glioma cells. For example, one study reported an EC50 value of 15.0 µM for a structurally similar compound, indicating potential for therapeutic applications in oncology .
Study 1: Sigma Receptor Selectivity
A study focused on methyl-substituted piperidine derivatives revealed that certain modifications could enhance selectivity for sigma(1) over sigma(2) receptors, offering insights into designing more selective ligands for therapeutic use .
Study 2: Antiproliferative Effects
Another investigation explored the effects of various piperidine derivatives on glioma cells. The results indicated that modifications to the piperidine ring could significantly alter biological activity, highlighting the importance of structural variations in drug design .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | K(i) Value (nM) | Notes |
|---|---|---|---|
| N-(6-methoxynaphthalen-1-yl)propyl | Structure | 0.030 | Most potent sigma(1) ligand |
| N-{1-[4-(4-methoxyphenyl)piperazin-1-YL]} | Structure | Not specified | Related structure with potential activity |
Q & A
Basic: What are the recommended synthetic routes for N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Piperidine Functionalization: Introduce the furan-2-ylmethyl group to the piperidine ring via nucleophilic substitution or reductive amination. Protecting groups (e.g., Boc) are often employed to prevent side reactions .
Amide Coupling: React the functionalized piperidine intermediate with 2-methoxyphenylamine using coupling agents like EDCl/HOBt or DCC to form the ethanediamide backbone .
Optimization: Purify intermediates via column chromatography or recrystallization. Monitor reaction progress using TLC or HPLC to ensure >95% purity .
Basic: What key structural features influence the compound’s reactivity and bioactivity?
Methodological Answer:
Critical structural elements include:
- Furan Ring: Participates in π-π stacking with aromatic residues in biological targets, enhancing binding affinity .
- Piperidine Core: Provides conformational flexibility, enabling interactions with hydrophobic pockets in enzymes or receptors .
- 2-Methoxyphenyl Group: The methoxy substituent modulates electron density, affecting solubility and metabolic stability. Replace with nitro or chloro groups to study electronic effects on activity .
Basic: How is this compound characterized analytically?
Methodological Answer:
- Spectroscopy:
- NMR (¹H/¹³C): Assign peaks to confirm regiochemistry (e.g., furan C-3 vs. C-2 substitution) and amide bond formation .
- FT-IR: Validate carbonyl stretches (1650–1700 cm⁻¹) for amide groups and ether linkages (1100–1250 cm⁻¹) .
- Chromatography: Use reverse-phase HPLC with UV detection (λ = 250–280 nm) to assess purity. Compare retention times with intermediates .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
Substituent Variation: Synthesize analogs with modified furan (e.g., thiophene replacement) or methoxy groups (e.g., demethylation or halogenation) to evaluate steric/electronic effects .
Biological Assays: Test analogs against target enzymes (e.g., acetylcholinesterase) or receptors (e.g., GPCRs) using fluorescence polarization or SPR to quantify binding constants (Kd) .
Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and guide rational design .
Advanced: What experimental strategies resolve contradictions in reported bioactivity data?
Methodological Answer:
- Controlled Replication: Repeat assays under standardized conditions (pH, temperature, buffer composition) to eliminate variability .
- Orthogonal Validation: Confirm activity using complementary methods (e.g., enzymatic inhibition + cellular viability assays) .
- Metabolite Screening: Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
Advanced: How can the compound’s mechanism of action be elucidated?
Methodological Answer:
Target Identification: Perform pull-down assays with biotinylated analogs or use CRISPR-Cas9 knockout libraries to identify interacting proteins .
Pathway Analysis: Apply transcriptomics (RNA-seq) or proteomics (TMT labeling) to map downstream signaling pathways in treated cell lines .
Kinetic Studies: Determine enzyme inhibition constants (Ki) via Lineweaver-Burk plots under varying substrate concentrations .
Advanced: What computational tools predict solubility and stability issues?
Methodological Answer:
- Solubility Prediction: Use Abraham solvation parameters or software like ACD/Labs to estimate logP and aqueous solubility. Experimental validation via shake-flask method .
- Degradation Pathways: Apply DFT calculations (Gaussian 09) to identify hydrolytically labile bonds (e.g., amide or furan-oxygen cleavage) .
Advanced: How to optimize pharmacokinetic properties for in vivo studies?
Methodological Answer:
Prodrug Design: Introduce ester or carbonate moieties to improve oral bioavailability. Hydrolyze in vivo to release active compound .
Microsomal Stability: Test hepatic metabolism using rat liver microsomes. Modify metabolically vulnerable sites (e.g., demethylation of methoxy groups) .
Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction. Adjust lipophilicity to reduce non-specific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
